Dimethyl 1-(4-chlorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 1-(4-chlorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a chlorobenzyl group, a hydroxy-methoxyphenyl group, and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(4-chlorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(4-chlorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting esters to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Dimethyl 1-(4-chlorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Dimethyl 1-(4-chlorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can inhibit the influx of calcium ions, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar applications.
Felodipine: Known for its high vascular selectivity and used in the management of hypertension.
Uniqueness
Dimethyl 1-(4-chlorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which may confer distinct pharmacological properties and potential therapeutic benefits. Its combination of a chlorobenzyl group and a hydroxy-methoxyphenyl group differentiates it from other dihydropyridine derivatives, potentially leading to unique interactions with biological targets.
Properties
Molecular Formula |
C23H22ClNO6 |
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Molecular Weight |
443.9 g/mol |
IUPAC Name |
dimethyl 1-[(4-chlorophenyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H22ClNO6/c1-29-20-10-15(6-9-19(20)26)21-17(22(27)30-2)12-25(13-18(21)23(28)31-3)11-14-4-7-16(24)8-5-14/h4-10,12-13,21,26H,11H2,1-3H3 |
InChI Key |
ZMXHVMWOPDPLOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)Cl)C(=O)OC)O |
Origin of Product |
United States |
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